Cas no 93489-10-2 (1-(2-isocyanatoethyl)-2-methoxybenzene)
1-(2-isocyanatoethyl)-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-isocyanatoethyl)-2-methoxybenzene
- Benzene, 1-(2-isocyanatoethyl)-2-methoxy-
- EN300-1869331
- AKOS006310202
- starbld0033004
- 93489-10-2
- MFCD09901272
- 2-methoxyphenethyl isocyanate
- NS-01493
- DTXSID301283682
- SCHEMBL3954340
- FRZQNYNSTDOTIK-UHFFFAOYSA-N
-
- Inchi: 1S/C10H11NO2/c1-13-10-5-3-2-4-9(10)6-7-11-8-12/h2-5H,6-7H2,1H3
- InChI Key: FRZQNYNSTDOTIK-UHFFFAOYSA-N
- SMILES: C1(CCN=C=O)=CC=CC=C1OC
Computed Properties
- Exact Mass: 177.078978594g/mol
- Monoisotopic Mass: 177.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 1.02±0.1 g/cm3(Predicted)
- Boiling Point: 264.6±23.0 °C(Predicted)
1-(2-isocyanatoethyl)-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869331-0.05g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1869331-0.1g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1869331-0.25g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1869331-0.5g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1869331-1.0g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1869331-2.5g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1869331-5.0g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1869331-10.0g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1869331-1g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1869331-5g |
1-(2-isocyanatoethyl)-2-methoxybenzene |
93489-10-2 | 5g |
$2028.0 | 2023-09-18 |
1-(2-isocyanatoethyl)-2-methoxybenzene Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1-(2-isocyanatoethyl)-2-methoxybenzene
Introduction to 1-(2-isocyanatoethyl)-2-methoxybenzene (CAS No. 93489-10-2)
1-(2-isocyanatoethyl)-2-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 93489-10-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an isocyanate group and a methoxy substituent on a benzene ring imparts distinct reactivity, making it a versatile building block for medicinal chemists and materials scientists alike.
The compound's molecular structure, characterized by a benzene core substituted with a methoxy group at the 2-position and an isocyanatoethyl chain at the 1-position, endows it with remarkable chemical properties. The isocyanate functionality (–N=C=O) is known for its high reactivity, particularly in nucleophilic addition reactions, while the methoxy group (–OCH₃) introduces polarity and influences electronic distribution across the aromatic system. This combination of features allows 1-(2-isocyanatoethyl)-2-methoxybenzene to participate in a wide array of synthetic transformations, including condensation reactions, polymerization processes, and functional group interconversions.
In recent years, there has been growing interest in 1-(2-isocyanatoethyl)-2-methoxybenzene due to its potential applications in pharmaceutical development. The isocyanate moiety can undergo reaction with amines or hydroxyl groups to form urethane or carbamate linkages, which are prevalent in drug molecules. For instance, researchers have explored its utility in synthesizing novel heterocyclic derivatives that exhibit antimicrobial and anti-inflammatory properties. The methoxy group further enhances the compound's compatibility with biological systems by modulating its lipophilicity and metabolic stability.
One of the most compelling aspects of 1-(2-isocyanatoethyl)-2-methoxybenzene is its role as a precursor in polymer chemistry. The isocyanate group's ability to react with polyols or diamines facilitates the formation of polyurethanes, which are widely used in coatings, adhesives, and biomedical materials. Recent studies have demonstrated the synthesis of biodegradable polyurethanes incorporating this compound, highlighting its environmental benefits alongside its synthetic versatility. These advancements underscore the importance of 1-(2-isocyanatoethyl)-2-methoxybenzene as a bridging molecule between small-molecule chemistry and macromolecular engineering.
The pharmaceutical industry has also leveraged 1-(2-isocyanatoethyl)-2-methoxybenzene in the development of targeted therapeutics. By modifying its structure through selective functionalization, scientists have generated libraries of compounds for drug discovery programs. Notably, derivatives of this molecule have shown promise in inhibiting key enzymes involved in cancer progression and neurodegenerative diseases. The benzene ring's aromaticity contributes to favorable interactions with biological targets, while the methoxy and isocyanate groups provide handles for further derivatization. Such structural adaptability makes 1-(2-isocyanatoethyl)-2-methoxybenzene an indispensable tool for medicinal chemists seeking innovative drug candidates.
From a synthetic chemistry perspective, 1-(2-isocyanatoethyl)-2-methoxybenzene exemplifies the power of orthogonal functional groups in designing multifaceted intermediates. The compound's dual reactivity—stemming from the isocyanate and methoxy moieties—enables sequential modifications without compromising structural integrity. This feature is particularly advantageous in multi-step syntheses where regioselectivity and efficiency are paramount. Recent methodologies have even demonstrated catalytic approaches to enhance the reactions involving this compound, reducing waste and improving yields—a critical consideration in sustainable chemistry practices.
The material science applications of 1-(2-isocyanatoethyl)-2-methoxybenzene are equally noteworthy. Researchers have exploited its reactivity to create novel cross-linked polymers with tailored mechanical properties. These materials find applications in high-performance coatings, elastomers, and even hydrogels for biomedical implants. The incorporation of bioactive moieties into these polymers via 1-(2-isocyanatoethyl)-2-methoxybenzene has opened new avenues for drug delivery systems that combine controlled release with structural integrity. Such innovations highlight the compound's broad utility beyond traditional pharmaceuticals.
As research continues to evolve, the significance of 1-(2-isocyanatoethyl)-2-methoxybenzene (CAS No. 93489-10-2) will likely expand further. Advances in computational chemistry and automation are enabling more efficient screening of derivatives derived from this scaffold, accelerating the discovery pipeline for new applications. Collaborative efforts between academia and industry are also fostering interdisciplinary approaches to harnessing its potential fully—from optimizing synthetic routes to exploring novel biological interactions.
In conclusion,1-(2-isocyanatoethyl)-2-methoxybenzene stands as a cornerstone molecule in modern chemical research due to its structural versatility and functional diversity。 Its ability to bridge organic synthesis,polymer science,and pharmaceutical development makes it indispensable for scientists across multiple disciplines。 As our understanding deepens,the applications of this compound will undoubtedly continue to grow,driving innovation across scientific frontiers。
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